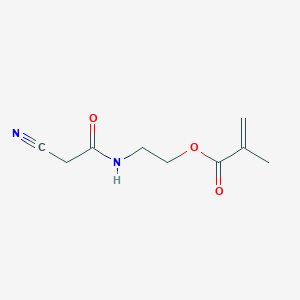![molecular formula C21H22N6O B3179908 4-ethoxy-2-(piperazin-1-yl)-7-(pyridin-4-yl)-5H-pyrimido[5,4-b]indole CAS No. 1034194-07-4](/img/structure/B3179908.png)
4-ethoxy-2-(piperazin-1-yl)-7-(pyridin-4-yl)-5H-pyrimido[5,4-b]indole
概要
説明
CD-160130は、カリウム電圧依存性チャネルサブファミリーHメンバー2 (KV11.1)チャネル、特にKV11.1アイソフォームBを阻害する能力で知られる新規ピリミドインドール化合物です . この化合物は、心毒性を引き起こすことなく、抗白血病効果を生み出す可能性を示しています .
合成方法
CD-160130の合成には、ピリミドインドールコア構造の形成が含まれます。合成経路には、一般的に次の手順が含まれます。
インドールコアの形成: インドールコアは、適切な前駆体の環化を含む一連の反応によって合成されます。
ピリミジン環の形成: ピリミジン環は、適切な試薬との縮合反応によって導入されます。
CD-160130の工業的生産方法には、高収率と純度を確保し、大規模生産のためにスケーラブルにするために、これらの合成経路の最適化が含まれる可能性があります。
準備方法
The synthesis of CD-160130 involves the formation of a pyrimido-indole core structure. The synthetic route typically includes the following steps:
Formation of the Indole Core: The indole core is synthesized through a series of reactions involving the cyclization of appropriate precursors.
Pyrimidine Ring Formation: The pyrimidine ring is introduced through condensation reactions with suitable reagents.
Functional Group Modifications: Various functional groups are added or modified to achieve the desired chemical properties of CD-160130.
Industrial production methods for CD-160130 would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
化学反応の分析
CD-160130は、次のようないくつかの種類の化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化されて酸化誘導体を形成することができます。
還元: 還元反応は、分子内の特定の官能基の酸化状態を変更するために実行できます。
これらの反応で使用される一般的な試薬と条件には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応のためのさまざまな求核剤が含まれます。これらの反応から形成される主な生成物は、使用される特定の条件と試薬によって異なります。
科学研究への応用
CD-160130は、次のようないくつかの科学研究への応用があります。
化学: KV11.1チャネルの阻害とそのさまざまな生物学的プロセスにおける役割を研究するためのツール化合物として使用されます。
生物学: CD-160130は、カリウムチャネルの調節機構とその細胞機能への影響を理解するための研究で使用されます。
医学: この化合物は、白血病細胞のアポトーシスを誘導し、化学療法抵抗性を克服することによって、抗白血病療法に有望であることが示されています.
科学的研究の応用
CD-160130 has several scientific research applications, including:
Chemistry: It is used as a tool compound to study the inhibition of KV11.1 channels and their role in various biological processes.
Biology: CD-160130 is employed in research to understand the mechanisms of potassium channel regulation and its impact on cellular functions.
作用機序
CD-160130は、特にKV11.1アイソフォームBであるKV11.1チャネルを選択的に阻害することによって効果を発揮します . この阻害は、白血病細胞の生存シグナル伝達経路を妨害し、アポトーシスにつながり、骨髄間質系間葉系幹細胞によって誘導される化学療法抵抗性を克服します . この化合物は、心房細動性のKV11.1ブロッカーの主な結合部位に結合しないため、心毒性がありません .
類似の化合物との比較
CD-160130は、KV11.1アイソフォームBを選択的に阻害し、心毒性を引き起こすことなく抗白血病効果を生み出す能力において独自です . 類似の化合物には次のようなものがあります。
CD-140793: カリウムチャネルに対する同様の阻害効果を持つ別のピリミドインドール化合物.
E-4031: KV11.1チャネルの既知の阻害剤ですが、有意な心毒性があります.
類似化合物との比較
CD-160130 is unique in its selective inhibition of the KV11.1 isoform B and its ability to produce antileukemic effects without cardiotoxicity . Similar compounds include:
CD-140793: Another pyrimido-indole compound with similar inhibitory effects on potassium channels.
E-4031: A known inhibitor of KV11.1 channels but with significant cardiotoxicity.
Dofetilide: A potassium channel blocker used clinically but associated with the risk of cardiac arrhythmias.
CD-160130 stands out due to its selective inhibition and reduced cardiotoxicity, making it a promising candidate for further research and development in oncology .
特性
IUPAC Name |
4-ethoxy-2-piperazin-1-yl-7-pyridin-4-yl-5H-pyrimido[5,4-b]indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6O/c1-2-28-20-19-18(25-21(26-20)27-11-9-23-10-12-27)16-4-3-15(13-17(16)24-19)14-5-7-22-8-6-14/h3-8,13,23-24H,2,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFGHRUCCKVYFKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC2=C1NC3=C2C=CC(=C3)C4=CC=NC=C4)N5CCNCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1034194-07-4 | |
| Record name | 4-Ethoxy-2-(1-piperazinyl)-7-(4-pyridinyl)-5H-pyrimido(5,4-b)indole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1034194074 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-ETHOXY-2-(1-PIPERAZINYL)-7-(4-PYRIDINYL)-5H-PYRIMIDO(5,4-B)INDOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G6EY3VW5NK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
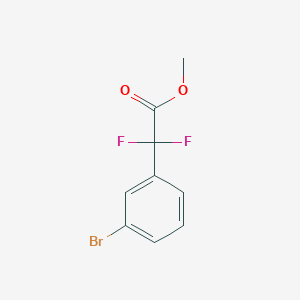


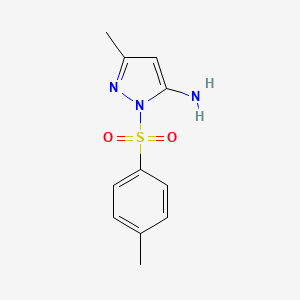
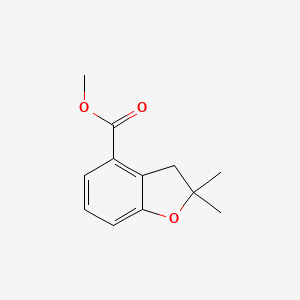
![3,4-Dihydrobenzofuro[2,3-c]pyridine](/img/structure/B3179846.png)
![6-Methoxybenzo[b]thiophene 1,1-dioxide](/img/structure/B3179853.png)
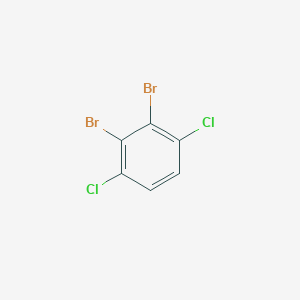
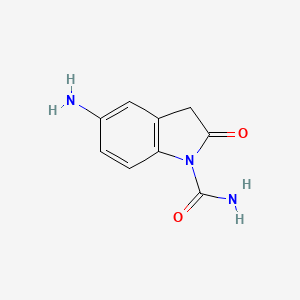
![3-bromo-6H-thieno[2,3-b]pyrrole-5-carboxylic acid](/img/structure/B3179866.png)
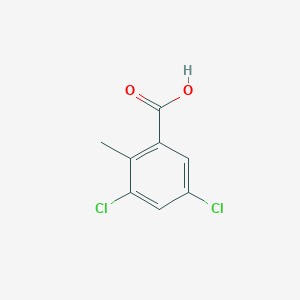
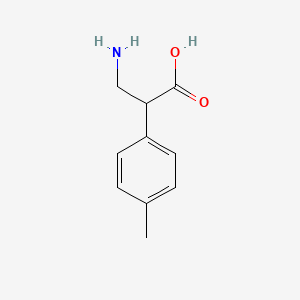
![4-bromo-N-[4-fluoro-3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B3179890.png)
